molecular formula C21H20N6O2 B6115318 1-ethyl-7-methyl-4-oxo-N~3~-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,4-dihydro[1,8]naphthyridine-3-carboxamide

1-ethyl-7-methyl-4-oxo-N~3~-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,4-dihydro[1,8]naphthyridine-3-carboxamide

Cat. No.: B6115318
M. Wt: 388.4 g/mol
InChI Key: CIXUZJUOJLANFW-UHFFFAOYSA-N
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Description

1-ethyl-7-methyl-4-oxo-N~3~-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,4-dihydro[1,8]naphthyridine-3-carboxamide is a complex organic compound that belongs to the class of naphthyridine derivatives This compound is characterized by its unique structure, which includes a naphthyridine core, a triazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-7-methyl-4-oxo-N~3~-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,4-dihydro[1,8]naphthyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include acetic acid, N,N-dimethylmethylene ammonium chloride, and methylene chloride .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalytic processes, green chemistry principles, and scalable reaction conditions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-7-methyl-4-oxo-N~3~-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,4-dihydro[1,8]naphthyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the triazole ring and the naphthyridine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methylene chloride, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products.

Scientific Research Applications

1-ethyl-7-methyl-4-oxo-N~3~-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,4-dihydro[1,8]naphthyridine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-ethyl-7-methyl-4-oxo-N~3~-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,4-dihydro[1,8]naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-7-methyl-4-oxo-N~3~-[4-(1H-1,2,3-triazol-1-ylmethyl)phenyl]-1,4-dihydro[1,8]naphthyridine-3-carboxamide: Similar structure but with a different triazole ring.

    1-ethyl-7-methyl-4-oxo-N~3~-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,4-dihydro[1,8]quinoline-3-carboxamide: Similar structure but with a quinoline core instead of a naphthyridine core.

Uniqueness

The uniqueness of 1-ethyl-7-methyl-4-oxo-N~3~-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,4-dihydro[1,8]naphthyridine-3-carboxamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

1-ethyl-7-methyl-4-oxo-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2/c1-3-26-11-18(19(28)17-9-4-14(2)24-20(17)26)21(29)25-16-7-5-15(6-8-16)10-27-13-22-12-23-27/h4-9,11-13H,3,10H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIXUZJUOJLANFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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